Methyl 4-cyclopentyloxybut-2-ynoate

Description

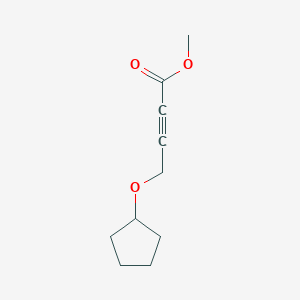

Methyl 4-cyclopentyloxybut-2-ynoate is a methyl ester derivative featuring a cyclopentyloxy substituent at the fourth carbon of a but-2-ynoate backbone. This compound belongs to the class of α,β-unsaturated esters, which are notable for their reactivity in organic synthesis, particularly in cycloadditions and nucleophilic substitutions.

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 4-cyclopentyloxybut-2-ynoate |

InChI |

InChI=1S/C10H14O3/c1-12-10(11)7-4-8-13-9-5-2-3-6-9/h9H,2-3,5-6,8H2,1H3 |

InChI Key |

IWDARGMUIGZVBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCOC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopentyloxybut-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-cyclopentyloxybut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyloxybut-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-cyclopentyloxybut-2-ynoic acid.

Reduction: 4-cyclopentyloxybut-2-ynol.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 4-cyclopentyloxybut-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-cyclopentyloxybut-2-ynoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-chlorobut-2-ynoate

Structural Differences :

- Substituent: The chlorine atom in Methyl 4-chlorobut-2-ynoate (CID 189115) replaces the cyclopentyloxy group in the target compound. This results in reduced steric hindrance but increased electronegativity at the substituent site .

- Molecular Formula: C₅H₅ClO₂ vs. C₁₀H₁₄O₃ (estimated for Methyl 4-cyclopentyloxybut-2-ynoate).

Physical Properties :

- Collision Cross-Section: Methyl 4-chlorobut-2-ynoate has a predicted collision cross-section (CCS) of 135.2 Ų (calculated via ion mobility spectrometry), suggesting a compact molecular structure. The cyclopentyloxy analog likely exhibits a higher CCS due to its bulkier substituent .

- Boiling Point: Chlorinated esters typically have lower boiling points compared to ether-substituted analogs. For example, methyl salicylate (a methyl ester with an aromatic substituent) boils at 222°C, while methyl esters with aliphatic substituents (e.g., methyl linoleate) boil at ~215°C under reduced pressure .

Reactivity :

- The electron-withdrawing chlorine in Methyl 4-chlorobut-2-ynoate enhances electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks. In contrast, the cyclopentyloxy group may stabilize intermediates through steric shielding or inductive effects .

Other Methyl Esters with Aliphatic Substituents

Examples : Sandaracopimaric acid methyl ester, Z-communic acid methyl ester, and torulosic acid methyl ester (from Austrocedrus chilensis resin) .

Key Comparisons :

- Substituent Complexity: Resin-derived methyl esters often feature polycyclic terpenoid substituents, which confer rigidity and high molecular weights. This compound’s cyclopentyl group is less complex but still imposes steric constraints.

- Applications: Terpenoid esters are used in pharmaceuticals and fragrances, whereas α,β-unsaturated esters like this compound are more relevant in polymer chemistry or as Michael acceptors .

Volatile Organic Compounds (VOCs) with Methyl Esters

Example: Methyl salicylate (Table 3 in ) is a VOC with a vapor pressure of 0.13 kPa at 25°C. This compound, with its larger substituent, is likely less volatile and more thermally stable .

Data Table: Comparative Analysis of Methyl Esters

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.